molecular formula C5H8O4 B130434 Dimethyl malonate CAS No. 108-59-8

Dimethyl malonate

Cat. No. B130434
CAS RN: 108-59-8
M. Wt: 132.11 g/mol
InChI Key: BEPAFCGSDWSTEL-UHFFFAOYSA-N
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Description

Dimethyl malonate is a diester derivative of malonic acid and is used in various chemical syntheses. It is a compound of interest due to its versatility in reactions such as alkylation, cyclization, and as a precursor for monomers in polymer production .

Synthesis Analysis

The synthesis of dimethyl malonate can be achieved through various methods. One approach involves the Claisen condensation of methyl acetate and dimethyl carbonate, catalyzed by sodium methoxide. This process yields dimethyl malonate upon protonation after the condensation step . Another method includes the electrooxidation of dimethyl 2-(3-oxo-3-arylpropyl)malonates to produce dimethyl 2-aroylcyclopropane-1,1-dicarboxylates, which demonstrates the synthetic utility of dimethyl malonate in cyclization reactions .

Molecular Structure Analysis

The molecular structure of dimethyl malonate has been studied using various spectroscopic and computational methods. It has been found to exist in different conformers, with the most stable being the gauche conformer, as evidenced by matrix-isolation spectroscopy and quantum chemical calculations . Additionally, gas electron diffraction studies have shown that in the gas phase, dimethyl malonate exists as a mixture of diketo conformers .

Chemical Reactions Analysis

Dimethyl malonate participates in a range of chemical reactions. It can undergo hydrogenation to produce 1,3-propanediol, a valuable monomer for polytrimethylene-terephthalate, using a Cu/SiO2 catalyst . It is also involved in anodic cyclization reactions to form various cyclic esters . Furthermore, dimethyl malonate has been used for the O-methylation of carboxylic acids, providing a chemoselective method for esterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl malonate are influenced by its molecular structure. The compound's reactivity is highlighted by its ability to undergo condensation, cyclization, and hydrogenation reactions. The presence of two ester groups makes it a good electrophile and a reactive diester suitable for various synthetic applications . The study of its molecular structure has provided insights into its reactivity and stability, which are crucial for its use in chemical synthesis .

Scientific Research Applications

Chemoselective Methylation

Dimethyl malonate is recognized for its role in chemoselective methylation. It serves as an effective methylating agent for carboxylic acids, producing methyl ester products with high yields and excellent chemoselectivity. This process does not require strong bases as additives, making dimethyl malonate a practical and low-toxicity choice for methylation in various synthetic applications (Mao et al., 2015).

Claisen Condensation Mechanism

The Claisen condensation mechanism involving dimethyl malonate has been extensively studied. Specifically, the condensation of methyl acetate and dimethyl carbonate to dimethyl malonate, catalyzed by sodium methoxide, is a notable example. This process has been elucidated through various analytical techniques, contributing significantly to our understanding of reaction mechanisms in organic chemistry (Zheng et al., 2018).

Photoisomerization in Molecular Crystals

Dimethyl malonate derivatives have been observed to undergo rapid photoisomerization, exhibiting unique photomechanical responses. Studies on crystalline nanowires of these derivatives demonstrate significant changes in physical properties upon exposure to light, offering insights into the dynamics of molecular crystals and potential applications in materials science (Tong et al., 2018).

Anticancer Potency

Research into the anticancer properties of specific dimethyl malonate compounds, such as those found in Kombucha, has shown promise. Through in-silico methods like molecular docking, certain dimethyl malonate compounds demonstrate potential in suppressing cancer cells, highlighting its role in the development of novel anticancer agents (Taupiqurrohman et al., 2022).

Synthesis of Complex Molecules

Dimethyl malonate is used in multicomponent reactions for constructing complex molecular frameworks. Its utility in the synthesis of diverse compounds, such as chromeno[2,3-b]pyridin derivatives, underlines its significance in organic synthesis (Ryzhkova et al., 2021).

Structural and Spectroscopic Analysis

The molecular structure and infrared spectra of dimethyl malonate have been a subject of study, with research focusing on its conformers and their properties. These studies provide fundamental insights into the physical chemistry of dimethyl malonate (Lopes et al., 2002).

Cardioprotective Effects

Dimethyl malonate has demonstrated cardioprotective effects in medical research, particularly in models of hemorrhagic shock. Its role in decreasing succinate and reactive oxygen species accumulation offers potential therapeutic applications in critical care medicine (Taghavi et al., 2022).

Safety And Hazards

Dimethyl malonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and causes serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers Several papers have been published on the topic of dimethyl malonate. For example, one study investigated the therapeutic potential of succinate dehydrogenase inhibition, using dimethyl malonate, on kidney and mitochondria functions in a mouse model of acute kidney injury . Another study provided insight into the Claisen condensation of methyl acetate and dimethyl carbonate to dimethyl malonate . Other studies have explored the use of dimethyl malonate in the synthesis of organic compounds bearing different aromatic substituents , and its protective effects in a murine model of acute respiratory distress syndrome .

properties

IUPAC Name

dimethyl propanedioate
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InChI

InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BEPAFCGSDWSTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)OC
Source PubChem
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Molecular Formula

C5H8O4
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DSSTOX Substance ID

DTXSID4029145
Record name Dimethyl malonate
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Molecular Weight

132.11 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1]
Record name Propanedioic acid, 1,3-dimethyl ester
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Record name Dimethyl malonate
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Vapor Pressure

14.7 [mmHg]
Record name Dimethyl malonate
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Product Name

Dimethyl malonate

CAS RN

108-59-8
Record name Dimethyl malonate
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Record name Methyl malonate
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Record name Propanedioic acid, 1,3-dimethyl ester
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Record name Dimethyl malonate
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Record name Dimethyl malonate
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Record name DIMETHYL MALONATE
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Synthesis routes and methods I

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
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Synthesis routes and methods II

Procedure details

In a one-liter glass flask equipped with stirrer, 2 dropping funnels, a reflux condenser, a glass electrode and a glass inlet tube for carbon monoxide, 108.5 g (1 mole) of chloroacetic acid methyl ester is reacted for 61/2 hours with 1 mole of potassium methylate (28.75% solution in methanol) in the presence of 10 g of Co2 (CO)8, at 70° C., 0.8 at. CO, and a pH of approximately 8.5. The processing yields 119 g of malonic acid dimethyl ester (90% yield), and small amounts of acetic acid methyl ester and methoxyacetic acid methyl ester, plus 5 g of higher-boiling substances.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,300
Citations
J Liu, Z Du, Y Yang, T Lu, F Lu, J Xu - ChemSusChem, 2012 - Wiley Online Library
… malic acid into dimethyl malonate through selective … Dimethyl malonate is much more stable than malonic acid under oxidative reaction conditions. Malonic acid and dimethyl malonate …
P Müller, A Ghanem - Organic Letters, 2004 - ACS Publications
… phenyliodonium ylide 1c derived from dimethyl malonate (1a) in … in 55% yield with dimethyl malonate and iodosylbenzene (PhI O) … of terminal olefins with dimethyl malonate (1a) via the …
Number of citations: 89 pubs.acs.org
S Lopes, L Lapinski, R Fausto - Physical Chemistry Chemical Physics, 2002 - pubs.rsc.org
… This is the rule for all simple ester molecules studied so far and the theoretical geometry optimizations carried out in the present work for dimethyl malonate led to the same, usual …
Number of citations: 19 pubs.rsc.org
VR Akhmetova, NS Akhmadiev, VM Yanybin… - Russian Journal of …, 2013 - Springer
… In the present work we examined the reactions of dimethyl malonate with SH acids and … For the activation of the methylene hydrogen atoms in dimethyl malonate we tried traditional meth…
Number of citations: 13 link.springer.com
Q Ding, Z Hou, X Geng, G Gao, W Dong, H Li… - Separation and …, 2023 - Elsevier
The new energy battery is currently a hot research topic, leading to an increase in the demand for malonic acid (MA) as a raw material. The objective of the present work is to find a …
Number of citations: 5 www.sciencedirect.com
J Xu, H Pan, X Xie, J Zhang, Y Wang, G Yang - Neuroscience, 2018 - Elsevier
… In this study, rats were subjected to a 6 min of CA, and cardiopulmonary resuscitation (CPR) was performed with administration of normal saline or dimethyl malonate (DMM, a …
Number of citations: 34 www.sciencedirect.com
S Zheng, S Xu, J Zhou, R Shen, Y Ji, M Shen… - New Journal of …, 2018 - pubs.rsc.org
A mechanistic study on the synthesis of dimethyl malonate (DMM) via condensation of methyl acetate (MA) and dimethyl carbonate (DMC), catalyzed by sodium methoxide, has been …
Number of citations: 4 pubs.rsc.org
M Yamaguchi, T Shima, T Yamagishi, M Hida - Tetrahedron: Asymmetry, 1991 - Elsevier
… with sodium salt of dimethyl malonate and its derivatives has … of up to 90% ee was obtained with dimethyl malonate. … the simllar reaction using dimethyl malonate as a nucleophile gave …
Number of citations: 102 www.sciencedirect.com
NV Belova, H Oberhammer, GV Girichev - Journal of molecular structure, 2004 - Elsevier
The geometric structure of dimethyl malonate, CH 3 OC(O)–CH 2 –C(O)OCH 3 , was studied by gas electron diffraction (GED) and quantum chemical methods. We conclude that only …
Number of citations: 14 www.sciencedirect.com
E Baciocchi, D Dell'Aira, R Ruzziconi - Tetrahedron letters, 1986 - Elsevier
… Sumnary: Aranatic compounds undergo hamlytic malonylation by reaction with cerium(IV) ammonium nitrate and dimethyl malonate in methanol at room temperature. … The aromatic …
Number of citations: 58 www.sciencedirect.com

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